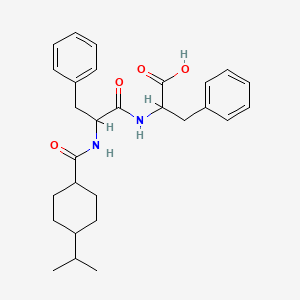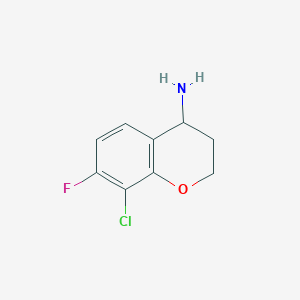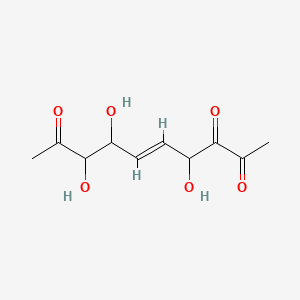![molecular formula C17H25ClN2O5S B12291161 N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridehydro Pirlimycin is a synthetic derivative of Pirlimycin, a lincosamide antibiotic. It is primarily used in research settings and is known for its unique chemical structure and properties. The compound is characterized by the presence of a chloro group and a pyridinyl carbonyl amino group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tridehydro Pirlimycin involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinyl Carbonyl Amino Group: This involves the reaction of a pyridine derivative with a suitable carbonyl compound under controlled conditions.
Introduction of the Chloro Group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thio-L-threo-α-D-galactopyranoside Moiety: This step involves the glycosylation of a suitable sugar derivative with a thiol compound.
Industrial Production Methods
Industrial production of Tridehydro Pirlimycin follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tridehydro Pirlimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical properties.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Tridehydro Pirlimycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of bacterial protein synthesis and as a tool to investigate antibiotic resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Used in the development of new antibiotics and as a quality control standard in pharmaceutical manufacturing.
Mécanisme D'action
Tridehydro Pirlimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them directly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirlimycin: The parent compound, also a lincosamide antibiotic.
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action.
Lincomycin: A naturally occurring lincosamide antibiotic.
Uniqueness
Tridehydro Pirlimycin is unique due to its specific chemical modifications, which confer distinct properties compared to other lincosamide antibiotics. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H25ClN2O5S |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24) |
Clé InChI |
JWSWLDIIEXOQIH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)


![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
